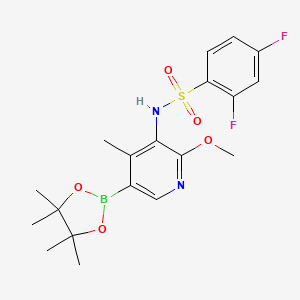
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze is a complex organic compound with a molecular formula of C18H21BF2N2O5S and a molecular weight of 426.24 g/mol . This compound is notable for its unique structure, which includes both boron and sulfonamide groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-2-methoxy-3-nitropyridine and 2,4-difluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The 5-bromo-2-methoxy-3-nitropyridine undergoes nucleophilic substitution with 2,4-difluorobenzenesulfonyl chloride to form an intermediate.
Reduction: The nitro group in the intermediate is reduced to an amine.
Borylation: The amine is then borylated using bis(pinacolato)diboron to introduce the boron group, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: The boron group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound’s boron group makes it useful in the development of boron-containing drugs, which can act as enzyme inhibitors or specific ligands.
Industry: The compound can be used in the synthesis of advanced materials and polymers, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze involves its interaction with molecular targets through its boron and sulfonamide groups . The boron group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The sulfonamide group can interact with various biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze stands out due to its unique combination of boron and sulfonamide groups . Similar compounds include:
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the sulfonamide group, making it less versatile in biological applications.
3-(2,4-difluorophenylsulfonylamino)-2-methoxypyridine-5-boronic acid pinacol ester: This compound is structurally similar but may have different reactivity and applications due to variations in the boron group.
Properties
CAS No. |
1366131-40-9 |
|---|---|
Molecular Formula |
C19H23BF2N2O5S |
Molecular Weight |
440.269 |
IUPAC Name |
2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H23BF2N2O5S/c1-11-13(20-28-18(2,3)19(4,5)29-20)10-23-17(27-6)16(11)24-30(25,26)15-8-7-12(21)9-14(15)22/h7-10,24H,1-6H3 |
InChI Key |
UKOFZSZHNWZYBD-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OC |
Synonyms |
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















